4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Para-substituted benzoic acid oxadiazole with a defined pharmacophore (LogP 2.6, TPSA 76.2 Ų) for reproducible SAR studies and crystal engineering. Essential for regioisomer comparisons (vs. ortho-isomer CAS 56894-37-2). Strictly for R&D; not for human/veterinary use.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 85292-45-1
Cat. No. B186239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
CAS85292-45-1
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19)
InChIKeyKJSLGQIRTJNTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.9 [ug/mL]

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 85292-45-1): A Defined 1,3,4-Oxadiazole Building Block for Pharmaceutical and Agrochemical Research


4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound comprising a benzoic acid moiety linked at the para position to a 1,3,4-oxadiazole ring, which is further substituted with a phenyl group [1]. This specific structure provides a defined pharmacophore for medicinal chemistry applications. It is primarily utilized as a research chemical and a building block for synthesizing more complex molecules, with vendors specifying its use strictly for research and development purposes and not for human or veterinary applications .

Beyond Generic Oxadiazoles: Why 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid's Specific Architecture is Non-Interchangeable


General substitution of in-class 1,3,4-oxadiazole compounds is not feasible due to significant variations in physicochemical properties and biological interactions driven by subtle structural changes. For example, the target compound, with its para-substituted benzoic acid group, exhibits a predicted XLogP3 of 2.6 and a topological polar surface area (TPSA) of 76.2 Ų [1]. In contrast, its ortho-substituted isomer, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, is a different chemical entity with a distinct CAS number (56894-37-2) and predicted molecular geometry . This positional isomerism alters the molecule's shape and potential for intermolecular interactions, leading to different behavior in crystallization, solubility, and target binding. Consequently, selecting a specific regioisomer or derivative is critical for ensuring experimental reproducibility and achieving the desired biological or material property, making the target compound a unique and non-substitutable entity in a research or procurement setting.

Quantitative Differentiation of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 85292-45-1)


Physicochemical Profile: LogP and Polar Surface Area Differentiate from Ortho-Isomer

The target compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid possesses a distinct physicochemical signature compared to its structural isomer, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. The para-substituted target compound has a computed XLogP3 of 2.6 and a Topological Polar Surface Area (TPSA) of 76.2 Ų [1]. While the exact computed values for the ortho-isomer are not available from the same source, the positional change of the carboxylic acid group from para to ortho is known to significantly alter molecular dipole moment and spatial charge distribution, which would predictably impact these calculated descriptors . This difference is a critical differentiator for procurement, as LogP and TPSA are key predictors of membrane permeability and oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Properties

Crystalline Architecture: Confirmed Monomeric Solid-State Form via X-ray Diffraction

The solid-state structure of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has been definitively characterized by single-crystal X-ray diffraction, confirming that the molecule exists as a monomer in its crystalline form rather than the more common carboxylic acid dimer . This is in contrast to the general tendency among many carboxylic acids to form hydrogen-bonded dimers. This property is material-specific and provides a clear rationale for selecting this particular compound for applications where monomeric solid-state packing is required, such as in specific material science or supramolecular chemistry studies.

Crystallography Solid-State Chemistry Materials Science

Regulatory and Purity Specifications: A 95% Minimum Purity Standard for R&D Procurement

Procurement of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid from commercial sources like AKSci comes with a defined minimum purity specification of 95% . This is comparable to the 97% purity offered for its structural isomer 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS: 56894-37-2) by other vendors . The availability of a defined purity standard is a key differentiator from other in-class compounds that may only be available as custom synthesis products with variable quality. This ensures a reliable starting point for reproducible research.

Chemical Procurement Quality Control Research Standards

Recommended Research and Industrial Application Scenarios for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid


Medicinal Chemistry Lead Optimization and Library Synthesis

As a building block with a well-defined LogP and TPSA [1], this compound is suitable for creating focused libraries of 1,3,4-oxadiazole-containing analogs for drug discovery programs. Its availability at a 95% purity standard ensures reproducible synthesis of derivatives for structure-activity relationship (SAR) studies.

Crystal Engineering and Solid-State Material Development

The confirmed monomeric crystalline form of this compound, established by X-ray diffraction [1], makes it a candidate for crystal engineering studies. Researchers can investigate its unique intermolecular interactions, which differ from typical carboxylic acid dimers, for developing new materials with specific solid-state properties.

Method Development for Oxadiazole Functionalization

The presence of a free carboxylic acid group on a stable 1,3,4-oxadiazole scaffold makes this compound an ideal substrate for developing and validating novel synthetic methodologies, such as amide coupling or esterification reactions, under various conditions. Its reliable commercial purity is a key factor for this use.

Comparative Studies of Regioisomeric Effects

This para-substituted benzoic acid oxadiazole is an essential comparator for studies investigating the biological or material property differences arising from regioisomerism. Direct comparison with the ortho-isomer 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS: 56894-37-2) can provide valuable insights into the role of molecular geometry on activity or performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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